molecular formula C16H22N4O3 B7106757 N-(2,2-dimethoxyethyl)-N-ethyl-4-(triazol-1-ylmethyl)benzamide

N-(2,2-dimethoxyethyl)-N-ethyl-4-(triazol-1-ylmethyl)benzamide

Cat. No.: B7106757
M. Wt: 318.37 g/mol
InChI Key: REWCOIVFLSUHGV-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N-ethyl-4-(triazol-1-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a triazolylmethyl group and an N-ethyl-N-(2,2-dimethoxyethyl) moiety

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-ethyl-4-(triazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-4-19(12-15(22-2)23-3)16(21)14-7-5-13(6-8-14)11-20-10-9-17-18-20/h5-10,15H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWCOIVFLSUHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(OC)OC)C(=O)C1=CC=C(C=C1)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N-ethyl-4-(triazol-1-ylmethyl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, involving the reaction of an alkyne with an azide under copper-catalyzed conditions.

    Attachment of the Triazole to Benzamide: The triazole moiety is then attached to the benzamide core through a nucleophilic substitution reaction.

    Introduction of the N-ethyl-N-(2,2-dimethoxyethyl) Group: This step involves the alkylation of the amide nitrogen with 2,2-dimethoxyethyl bromide and ethyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N-ethyl-4-(triazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the triazole ring or other reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N-ethyl-4-(triazol-1-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where triazole-containing compounds have shown efficacy.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N-ethyl-4-(triazol-1-ylmethyl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethoxyethyl)-N-methyl-4-(triazol-1-ylmethyl)benzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(2,2-dimethoxyethyl)-N-ethyl-4-(imidazol-1-ylmethyl)benzamide: Similar structure but with an imidazole ring instead of a triazole ring.

    N-(2,2-dimethoxyethyl)-N-ethyl-4-(pyrazol-1-ylmethyl)benzamide: Similar structure but with a pyrazole ring instead of a triazole ring.

Uniqueness

N-(2,2-dimethoxyethyl)-N-ethyl-4-(triazol-1-ylmethyl)benzamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties

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